molecular formula C8H17NO2 B1604681 {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol CAS No. 959238-75-6

{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol

Cat. No. B1604681
CAS RN: 959238-75-6
M. Wt: 159.23 g/mol
InChI Key: FUPFUJODDCIJEG-UHFFFAOYSA-N
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Description

“{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol” is a useful research chemical . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .


Synthesis Analysis

The synthesis of “{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol” involves the use of LiAlH4 (1.5 equivalents, 37.5mmol, 1.42g) in a 250ml Schlenk flask. The flask is purged with argon three times, then THF (15ml) is added at 0°C and stirred for 5 minutes. The ester (25mmol, 3.6g) is added dropwise over 10 minutes .


Molecular Structure Analysis

The molecular formula of “{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol” is C8H17NO2 . Its molecular weight is 159.23 . The SMILES string representation is OCC1(CCOCC1)CNC .


Chemical Reactions Analysis

The compound is a basic organic chemical raw material and high-quality fuel. It is mainly used in fine chemicals, plastics, and other fields. It is also an important raw material for pesticides and medicines .


Physical And Chemical Properties Analysis

The compound is a solid . Its boiling point is 105°C, and its density is 1.000±0.06 g/cm3 . The flash point is 61°C (142°F), and the refractive index is 1.4600 . It is slightly soluble in water .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized as a building block in the synthesis of various pharmaceutical agents. Its structure is conducive to forming stable heterocyclic rings, which are a common motif in drug molecules. For instance, it can be used in the synthesis of BTK, PI3K, and JAK-2 inhibitors , which are important in the treatment of cancers and autoimmune diseases .

Mechanism of Action

“{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol” is a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone, which is a drug that acts as a CB2 cannabinoid receptor agonist .

Safety and Hazards

When handling “{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol”, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

[4-(methylaminomethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-6-8(7-10)2-4-11-5-3-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPFUJODDCIJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649359
Record name {4-[(Methylamino)methyl]oxan-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol

CAS RN

959238-75-6
Record name Tetrahydro-4-[(methylamino)methyl]-2H-pyran-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Methylamino)methyl]oxan-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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